21R-Argatroban
Beschreibung
Overview of Argatroban's Role in Coagulation System Research
Argatroban (B194362) is a synthetic, small-molecule direct thrombin inhibitor derived from L-arginine. dovepress.com It plays a crucial role in coagulation system research as a tool to understand and modulate the final steps of the clotting cascade. Thrombin is a pivotal enzyme in hemostasis, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot. fda.gov Thrombin also activates several other clotting factors, including Factors V, VIII, and XIII, as well as protein C and platelets. dovepress.compfizermedicalinformation.com
By directly and reversibly binding to the active site of thrombin, argatroban effectively inhibits these downstream actions. fda.govpfizermedicalinformation.com This direct inhibition is a key area of research, as it offers a different mechanism of action compared to indirect thrombin inhibitors like heparin, which require a cofactor such as antithrombin to exert their effect. dovepress.comfda.gov Argatroban's ability to inhibit both free and clot-bound thrombin is a significant aspect of its study in coagulation research. dovepress.comfda.gov This property is particularly relevant in the context of established thrombi, where clot-bound thrombin can remain active and propagate further clotting. fda.gov
Foundational Principles of Direct Thrombin Inhibition
Direct thrombin inhibitors (DTIs) represent a class of anticoagulants that bind directly to the thrombin molecule, thereby blocking its enzymatic activity. nih.gov This interaction prevents thrombin from cleaving fibrinogen to form fibrin, the fundamental step in clot formation. fda.govhemonc.org DTIs are categorized based on their binding to thrombin's active site and exosites. Argatroban is a univalent DTI, meaning it binds only to the active site of thrombin. nih.gov
The principle behind argatroban's inhibitory action is its high selectivity and reversible binding to the thrombin active site. pfizermedicalinformation.comthieme-connect.com This specificity ensures that it has minimal effect on other related serine proteases involved in the coagulation cascade, such as trypsin, factor Xa, plasmin, and kallikrein, at therapeutic concentrations. fda.govpfizermedicalinformation.com The reversible nature of this binding allows for a more predictable and controllable anticoagulant effect, with a relatively short half-life. ahajournals.org
Argatroban is a mixture of two diastereomers, (21R) and (21S), in an approximate ratio of 65:35. fda.govnewdrugapprovals.org The (2R, 4R) configuration of the piperidinecarboxylic acid moiety, which includes the 21R form, is the most potent inhibitor of thrombin. researchgate.netresearchgate.net Research has shown a significant difference in the inhibitory potency among the stereoisomers, highlighting the importance of the specific three-dimensional structure for effective thrombin inhibition. researchgate.net
| Stereoisomer | Inhibitory Constant (Ki) in μM |
|---|---|
| (2R, 4R)-isomer | 0.019 |
| (2R, 4S)-isomer | 0.24 |
| (2S, 4R)-isomer | 1.9 |
| (2S, 4S)-isomer | 280 |
Historical Development of Argatroban in Anticoagulant Research
The development of argatroban originated in Japan, where it was first synthesized by Mitsubishi Chemical Institute. researchgate.netgoogle.com Initially identified as MD-805, it was one of many derivatives synthesized in the search for a safe and effective thrombin inhibitor. thieme-connect.com The foundational research was driven by the understanding of thrombin's central role in thrombosis. thieme-connect.com
Key milestones in its development include the observation that fibrinopeptide A possessed antithrombotic properties and the later determination of thrombin's crystal structure, which facilitated the design of small-molecule active site inhibitors like argatroban. ahajournals.org The synthesis of argatroban involves several steps, with two main routes emerging from early research, both typically starting from nitro-L-arginine. researchgate.net One of the significant achievements in its development was the synthesis of the four stereoisomers of the 4-methyl-2-piperidinecarboxylic acid portion, which demonstrated the critical role of stereochemistry in the compound's anticoagulant activity. researchgate.net The (2R, 4R)-isomer, containing the 21R-configuration, was identified as the most potent inhibitor. researchgate.net
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860975 | |
| Record name | 4-Methyl-1-[N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)arginyl]piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121785-71-5 | |
| Record name | 121785-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Stereochemical Analysis of Argatroban Diastereoisomers
Structural Framework of Argatroban (B194362)
Argatroban is chemically defined as (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentanoyl]-4-methyl-2-piperidinecarboxylic acid wikipedia.orgcaymanchem.com. Its molecular formula is C₂₃H₃₆N₆O₅S, with a molecular weight of approximately 508.64 g/mol wikipedia.orgcaymanchem.comtocris.comchemicalbook.com. The molecule is characterized by a dipeptide structure linking a nonproteogenic (2R,4R)-4-methyl-2-piperidine carboxylic acid moiety to L-arginine, which is further coupled to a 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) sulfonyl group wikipedia.orgresearchgate.netresearchgate.net. Argatroban possesses four asymmetric carbon atoms, contributing to its stereochemical complexity hemonc.orgnewdrugapprovals.orgfda.govfda.gov.
Stereoisomerism at the C21 Position: (21R)-Argatroban and (21S)-Argatroban
The presence of multiple chiral centers in Argatroban leads to the formation of various stereoisomers. A critical aspect of its stereochemistry is the chiral center located at the C21 position of the molecule, which results in the existence of two diastereoisomers: (21R)-Argatroban and (21S)-Argatroban newdrugapprovals.orgfda.govfda.govrxlist.com. The commercially available form of Argatroban is typically administered as a mixture of these two diastereoisomers nih.govresearchgate.nettocris.comchemicalbook.comresearchgate.netfda.govfda.govrxlist.comresearchgate.netrndsystems.com.
The ratio of the (21R) to (21S) diastereoisomers in synthesized Argatroban is a subject of considerable interest. Studies consistently report that Argatroban is produced as a mixture with an approximate ratio of (21R)-Argatroban to (21S)-Argatroban ranging from 64:36 to 65:35 nih.govresearchgate.nettocris.comnewdrugapprovals.orgfda.govfda.govrxlist.comresearchgate.netrndsystems.com. Research has also indicated that the S-isomer may exhibit approximately twice the potency of the R-isomer in inhibiting thrombin chemicalbook.com. Importantly, investigations have found no evidence of interconversion between the (21R) and (21S) diastereoisomers under metabolic or hepatic impairment conditions, with the plasma ratio remaining constant fda.gov.
The structural similarity between the (21R) and (21S) diastereoisomers presents challenges for their separation and characterization newdrugapprovals.org. However, advanced analytical techniques have been developed to address this.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary method employed for the separation and quantification of Argatroban and its related substances, including its diastereoisomers gexinonline.comresearchgate.net. Reversed-phase HPLC (RP-HPLC) utilizing C18 columns, such as the Agela Venusil MP column, with mobile phases consisting of buffer-methanol mixtures (e.g., ammonium (B1175870) acetate (B1210297) buffer:methanol at a 65:35 v/v ratio) at controlled temperatures (e.g., 45°C) and detection wavelengths (e.g., 272 nm or 259 nm) has been successfully applied gexinonline.comresearchgate.netgoogle.com. Chiral HPLC methods, employing chiral stationary phases like YMC chiralart cellulose-SC, have also been developed for effective separation of the diastereoisomers researchgate.net. Earlier methods involving preparative liquid chromatography and column chromatography were also utilized to isolate individual isomers, though concerns regarding efficiency were noted newdrugapprovals.org.
Spectroscopic Methods: Spectroscopic techniques are indispensable for the detailed characterization and structural elucidation of the Argatroban diastereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D experiments (HSQC, HMBC, NOESY, ¹H-¹H COSY), provides comprehensive assignments of proton and carbon signals, enabling the accurate determination of the diastereoisomeric composition nih.govresearchgate.netnih.gov. Other spectroscopic methods such as X-ray crystallography, Raman spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and solid-state NMR (SS-NMR) have also been employed to investigate their chemical and physical features nih.govresearchgate.net. Mass spectrometry (MS), including HR-ESI-TOF-MS, is also utilized for structural characterization researchgate.net.
Advanced Synthetic Methodologies and Chemical Derivatization of Argatroban
Chemical Synthesis Routes to Argatroban (B194362)
The chemical synthesis of Argatroban can be broadly categorized into pathways that utilize L-arginine as a key building block and alternative strategies that focus on the synthesis of its precursors.
A predominant strategy for the synthesis of Argatroban involves the coupling of a suitably protected L-arginine derivative with a piperidine (B6355638) carboxylic acid component. A common pathway commences with the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with N(alpha)-Boc-N(omega)-nitro-L-arginine. nih.govresearchgate.net This reaction yields two diastereomers that can be separated, with one serving as a direct precursor to Argatroban. nih.govresearchgate.net This approach underscores the importance of L-arginine derivatives in constructing the core structure of the drug. researchgate.net
Another established route starts from 4-methyl-piperidine, which is converted to the intermediate (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. blogspot.com This is then condensed with a t-BOC protected amino nitro-L-arginine. blogspot.com The subsequent reaction with 3-methyl-8-quinoline sulfonyl chloride, followed by hydrolysis, hydrogenation, and hydration, yields Argatroban. blogspot.com This multi-step synthesis highlights the convergence of the three key structural components of the final molecule.
A variation of this pathway involves the prior condensation of nitro-L-arginine with 3-methyl-8-quinoline sulfonyl chloride. newdrugapprovals.org The resulting intermediate is then coupled with (2R, 4R)-4-methyl-2-piperidinecarboxylate, followed by similar deprotection and reduction steps to afford Argatroban. newdrugapprovals.org
| Key Reactants | Key Steps | Reference |
| (+/-)-trans-benzyl 4-methylpipecolic acid ester, N(alpha)-Boc-N(omega)-nitro-L-arginine | Condensation, Diastereomer separation | nih.govresearchgate.net |
| 4-methyl-piperidine, t-BOC protected amino nitro-L-arginine | Synthesis of piperidine intermediate, Condensation, Sulfonylation, Deprotection | blogspot.com |
| nitro-L-arginine, 3-methyl-8-quinoline sulfonyl chloride, (2R, 4R)-4-methyl-2-piperidinecarboxylate | Sulfonylation of arginine, Condensation, Deprotection | newdrugapprovals.org |
Alternative synthetic approaches often focus on the efficient and stereoselective preparation of the key precursors of Argatroban, namely the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid and the chiral 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) moiety.
One method for the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid starts from 4-methyl-2-picolinic acid, which undergoes hydrogenation reduction, esterification, crystallization, and resolution to yield the desired product. google.com Another approach utilizes L-aspartic acid as a starting material. google.com
Stereoselective Synthesis of (21R)-Argatroban and (21S)-Argatroban Synthons
The therapeutic form of Argatroban is a mixture of (21R) and (21S) diastereomers. researchgate.net However, the synthesis of diastereomerically pure Argatroban is of significant interest. This requires the preparation of enantiomerically pure synthons, particularly the chiral 3-methyl-1,2,3,4-tetrahydroquinoline.
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure intermediates for Argatroban. A chemoenzymatic approach has been developed for the synthesis of both (3R)- and (3S)-methyl-1,2,3,4-tetrahydroquinoline. google.com This method provides access to the chiral synthons necessary for the preparation of diastereomerically pure (21R)- and (21S)-Argatroban. google.comresearchgate.net
A one-pot ene reductase (ERED)/imine reductase (IRED) cascade has been successfully employed to prepare the key intermediate of (21S)-Argatroban on a gram scale. rsc.org This biocatalytic cascade converts α,β-unsaturated aldehydes to (S)-N-(3-aryl-2-methylpropyl) prop-2-en-1-amines with excellent enantiomeric excess (97 to >99% ee). rsc.org
| Biocatalytic Method | Target Intermediate | Key Features | Reference |
| Chemoenzymatic Synthesis | (3R)- and (3S)-methyl-1,2,3,4-tetrahydroquinoline | Provides access to both enantiomers for diastereomerically pure Argatroban synthesis. | google.comresearchgate.net |
| Ene Reductase (ERED)/Imine Reductase (IRED) Cascade | Intermediate for (21S)-Argatroban | One-pot reaction with high enantioselectivity. | rsc.org |
Isolation and Identification of Synthetic Byproducts and Impurities
The synthesis of Argatroban can lead to the formation of various byproducts and impurities that need to be carefully controlled and characterized. Forced degradation studies have shown that Argatroban is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, leading to the formation of several novel degradation products. researchgate.net These degradation products have been isolated and characterized using techniques such as NMR and LC-MS. researchgate.net One identified impurity is Argatroban Impurity B, which is a mixture of diastereomers of (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid. The control of these impurities is crucial for ensuring the quality and safety of the final drug product. synzeal.com
Development of Novel Hydrate (B1144303) Synthesis Methods for Enhanced Purity
Argatroban is often prepared as a monohydrate to improve its stability. blogspot.com Several methods have been developed for the preparation of Argatroban monohydrate with high purity. One approach involves the controlled crystallization of crude Argatroban from a methanol/water solvent mixture. google.com This process typically includes a decolorizing carbon treatment, heating to reflux, followed by controlled and gradual cooling. google.com
Another method describes the preparation of Argatroban monohydrate by dissolving the crude product in a mixed solvent of ethanol (B145695) and water, heating to achieve a clear solution, followed by cooling to induce crystallization. google.com This process can yield a novel crystal form of Argatroban. google.com The water content of the resulting hydrate is typically in the range of 3.3-3.8%. google.com A patented method also details the preparation of hydrated Argatroban by treating it with a large volume of water at elevated temperatures (80-100°C) followed by cooling and crystallization. googleapis.com
| Crystallization Solvent | Key Process Steps | Outcome | Reference |
| Methanol/Water | Decolorizing carbon treatment, Reflux, Controlled cooling | High purity Argatroban monohydrate | google.com |
| Ethanol/Water | Heating to dissolve, Cooling to crystallize | Novel crystal form of Argatroban monohydrate | google.com |
| Water | Treatment with large volume at 80-100°C, Cooling | Argatroban monohydrate | googleapis.com |
Molecular Mechanism of Thrombin Inhibition by Argatroban
Direct and Reversible Binding to the Thrombin Active Site
Argatroban (B194362) is a synthetic molecule derived from L-arginine that exerts its anticoagulant effect by directly binding to the active site of the thrombin enzyme nih.govdrugbank.comfda.govnih.govnih.govpatsnap.comglobalrph.comrxlist.com. This binding is characterized by its reversibility, meaning Argatroban can associate with and dissociate from thrombin. As a univalent DTI, Argatroban primarily interacts with the catalytic center of thrombin, distinguishing it from bivalent DTIs that also engage with exosite 1 mlo-online.comresearchgate.net. This direct interaction effectively inhibits thrombin's enzymatic activity, thereby preventing downstream coagulation processes drugbank.comfda.govglobalrph.comrxlist.com. The compound exhibits rapid binding kinetics, contributing to its prompt onset of action nih.govscbt.com. Specifically, the 21R stereoisomer of Argatroban has been noted for its potent inhibition and ability to form stable complexes with thrombin's active site scbt.com.
Specificity of Argatroban for Thrombin Catalytic Activity
A key characteristic of Argatroban is its high selectivity for thrombin. At therapeutic concentrations, it demonstrates minimal to no inhibitory effect on other related serine proteases, such as trypsin, factor Xa, plasmin, and kallikrein drugbank.comfda.govglobalrph.comrxlist.comnih.govdovepress.com. This specificity is crucial for its therapeutic profile, as it targets the primary driver of coagulation without significantly interfering with other essential enzymatic pathways.
| Target Protease | Inhibitory Constant (Ki or IC50) | Unit | Reference |
| Thrombin (Free) | 0.01 | µM | caymanchem.com |
| Thrombin (Clot-bound) | 0.09 | µM | caymanchem.com |
| Thrombin | 0.04 | µM | drugbank.comfda.govglobalrph.comrxlist.com |
| Thrombin | 3.9 x 10⁻⁸ | M | e-lactancia.org |
| Factor Xa | 0.0045 | µM | caymanchem.com |
| Trypsin | 53 | µM | caymanchem.com |
| Plasmin | 0.19 | µM | caymanchem.com |
| Tissue Plasminogen Activator | 25.7, 87.7 | µM | caymanchem.com |
Differential Inhibition of Free and Clot-Bound Thrombin by Argatroban
Argatroban is effective in inhibiting both free thrombin circulating in the plasma and thrombin that is bound within a developing or established blood clot fda.govnih.govpatsnap.comglobalrph.commlo-online.comresearchgate.netnih.govdovepress.comahajournals.orgpatsnap.com. This ability to target clot-bound thrombin is a significant advantage over heparin. Heparin's anticoagulant activity relies on forming a complex with antithrombin III (ATIII), and this complex is less effective at accessing and inhibiting thrombin that is physically incorporated into a fibrin (B1330869) clot mlo-online.comresearchgate.net. In contrast, Argatroban's direct binding mechanism, independent of ATIII, allows it to neutralize clot-bound thrombin, thereby contributing to clot stabilization and preventing further thrombus propagation patsnap.comresearchgate.net.
Argatroban's Non-Reliance on Antithrombin III for Thrombin Inhibition
A defining feature of Argatroban, and DTIs in general, is that its anticoagulant activity does not necessitate the presence of antithrombin III (ATIII) as a cofactor nih.govdrugbank.comfda.govpatsnap.comglobalrph.comrxlist.compatsnap.comuspharmacist.comnih.gov. Indirect thrombin inhibitors, such as heparin and low molecular weight heparins (LMWHs), function by potentiating the activity of ATIII, which then neutralizes thrombin nih.govpatsnap.compatsnap.comuspharmacist.comnih.gov. This dependence on ATIII means that in conditions of ATIII deficiency or when ATIII is consumed, the efficacy of heparin-based anticoagulants can be compromised nih.gov. Argatroban, by directly binding to thrombin, bypasses this requirement, offering a reliable alternative in such scenarios and in cases of heparin resistance nih.govnih.govnih.gov.
Compound List
Argatroban
Thrombin
Fibrinogen
Factor V
Factor VIII
Factor XIII
Protein C
Platelets
Antithrombin III (ATIII)
Heparin
Low Molecular Weight Heparin (LMWH)
Bivalirudin
Lepirudin
Dabigatran
Ximelagatran
TLCK hydrochloride
p-APMSF hydrochloride
Factor Xa
Trypsin
Plasmin
Kallikrein
Tissue Plasminogen Activator
Structure Activity Relationship Sar Studies and Rational Drug Design Principles for Argatroban Analogs
Identification of Key Structural Moieties for Thrombin Binding Affinity
Argatroban's potent inhibition of thrombin is attributed to its specific structural components that engage with distinct regions within the thrombin active site spandidos-publications.comnih.gov. SAR studies have identified several critical moieties responsible for its high binding affinity and selectivity.
Arginine Mimicry (P1 Moiety): The terminal guanidinium (B1211019) group of the L-arginine-like structure in Argatroban (B194362) is crucial for binding to the S1 specificity pocket of thrombin spandidos-publications.comnih.gov. This pocket, characterized by an aspartate residue (Asp189), forms a salt bridge with the positively charged guanidinium group, a key interaction for high affinity spandidos-publications.comresearchgate.net. This positively charged moiety is essential for anchoring the inhibitor within the active site nih.gov.
Piperidine (B6355638) Carboxylic Acid Moiety: The piperidine ring with a carboxylic acid group is another important feature. While Argatroban is a univalent inhibitor binding only to the active site, the precise positioning of its various functional groups, including the piperidine ring, is critical for optimal interaction with the enzyme's catalytic machinery mlo-online.comfda.gov.
These identified structural elements form the basis for understanding how Argatroban interacts with thrombin and serve as focal points for designing modified analogs with enhanced properties.
Exploration of Substituent Effects on Argatroban's Inhibitory Potency
SAR studies have systematically explored the impact of modifying specific substituents on Argatroban's structure to understand their influence on inhibitory potency (e.g., IC50 values) and binding affinity (Ki).
Modifications at the P1 Position: Altering the guanidinium group or replacing it with other positively charged moieties has been investigated. While the guanidinium group is optimal for interacting with Asp189, subtle modifications can fine-tune binding and potentially alter selectivity or pharmacokinetic profiles.
Modifications in the Hydrophobic Regions: Introducing or altering substituents on the hydrophobic aromatic or aliphatic portions of the molecule can significantly impact binding affinity. For instance, studies on peptide-based inhibitors have shown that incorporating fatty acid moieties or aromatic groups can enhance affinity by improving interactions with hydrophobic pockets adjacent to the active site nih.gov. The specific nature and position of these hydrophobic groups are critical for maximizing van der Waals interactions and pi-pi stacking with thrombin residues.
These investigations have revealed that even minor structural changes can lead to substantial differences in inhibitory potency, underscoring the delicate balance required for effective thrombin inhibition.
Design of Novel Argatroban-Inspired Thrombin Inhibitors
The success of Argatroban has inspired the design of novel thrombin inhibitors that retain its core binding principles while incorporating improved characteristics. Rational drug design strategies leverage the knowledge gained from SAR studies to create new chemical entities.
Peptidomimetics and Non-Peptide Inhibitors: While Argatroban is a peptidomimetic, efforts have been made to develop non-peptide small molecules that mimic its key interactions with thrombin. This approach aims to improve oral bioavailability, metabolic stability, and reduce potential peptide-related liabilities. These designs often focus on replicating the guanidinium group for S1 pocket interaction and incorporating suitable hydrophobic moieties for other pockets spandidos-publications.comresearchgate.net.
Optimization for Specific Subsites: Inhibitors are designed to optimize interactions with specific subsites of the thrombin active site. For example, modifications might target enhanced binding to the S2 or S3 pockets to increase potency or selectivity.
Exploiting Allosteric Modulation: While Argatroban primarily targets the active site, some research explores how active site inhibitors can indirectly modulate thrombin's exosite functions. For instance, Argatroban has been shown to increase thrombin's binding affinity to fibrin (B1330869) and factor Va, interactions mediated by exosites plos.org. This suggests that active site-directed inhibitors can allosterically influence exosite function, offering a potential avenue for designing inhibitors with dual modes of action or tailored functional effects.
The design of these novel inhibitors often involves computational modeling, virtual screening, and combinatorial chemistry to explore a wide chemical space and identify lead compounds with superior profiles.
Probing Subsite Interactions within the Thrombin Binding Pocket
Detailed structural and biochemical studies, including X-ray crystallography and kinetic analyses, have been instrumental in dissecting the precise interactions between Argatroban and the various subsites of the thrombin active site researchgate.net.
S1 Specificity Pocket: As mentioned, the guanidinium group of Argatroban’s arginine mimic engages in a critical salt bridge interaction with Asp189 in the S1 pocket spandidos-publications.comresearchgate.net. This interaction is fundamental to Argatroban's high affinity and selectivity for thrombin over other serine proteases.
Catalytic Triad (B1167595): Argatroban's structure positions it to interact with the catalytic triad (His57, Asp102, Ser195) of thrombin, effectively blocking substrate access and inhibiting enzymatic activity researchgate.netmlo-online.com.
Understanding these specific subsite interactions allows for the rational design of analogs where modifications can be strategically placed to enhance binding to particular pockets, thereby increasing potency, altering selectivity, or improving pharmacokinetic properties. For example, the observation that Argatroban can allosterically enhance thrombin's interaction with fibrin via exosite 2 highlights the complex interplay between different binding regions and offers opportunities for designing inhibitors with nuanced functional effects plos.org.
Computational Chemistry and Molecular Modeling Applied to Argatroban Research
Molecular Docking and Virtual Screening for Argatroban (B194362) and Analogs
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique has been pivotal in understanding the interaction between argatroban and its primary target, thrombin. Docking studies have elucidated the binding mode of argatroban within the active site of thrombin, highlighting key interactions with residues such as ASP189, TRP215, and GLY216. nih.gov
Virtual screening, often used in conjunction with molecular docking, allows for the rapid, cost-effective screening of large compound libraries to identify potential new inhibitors. mdpi.commdpi.com This approach has been utilized to discover novel thrombin inhibitors by screening databases for compounds with favorable binding energies and interaction patterns similar to argatroban. nih.gov For instance, a study combined molecular docking with a chromogenic substrate assay to screen flavonoids for thrombin inhibitory activity, using argatroban as a positive control. mdpi.com Furthermore, virtual screening has been employed to identify potential repurposed drugs, including argatroban, as inhibitors of other targets, such as the spike protein of SARS-CoV-2 variants. researchgate.net In some cases, in-silico studies have suggested argatroban's potential to inhibit viral proteases. researchgate.net
| Study Focus | Key Findings | Significance | Citations |
|---|---|---|---|
| Thrombin Inhibition by Flavonoids | Argatroban used as a positive control with an IC50 value of 1.86 μM. Several flavonoids showed strong inhibitory activity. | Demonstrates the utility of argatroban as a benchmark in screening for new thrombin inhibitors. | mdpi.com |
| Discovery of Novel Thrombin Inhibitors | Identified 20 potential active molecules from the Topscience Database through molecular docking. | Highlights the power of virtual screening in identifying new lead compounds for drug development. | nih.gov |
| Repurposing Drugs for SARS-CoV-2 | Argatroban was identified as a potential inhibitor of the spike protein of various SARS-CoV-2 variants. | Suggests a potential secondary therapeutic application for argatroban beyond its anticoagulant role. | researchgate.net |
| Inhibition of Viral Proteases | In-silico studies suggested argatroban's potential to inhibit viral proteases. | Expands the potential scope of argatroban's antiviral applications. | researchgate.net |
Conformational Dynamics and Energetics of Argatroban Binding
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and energy landscapes involved in the binding of argatroban to thrombin. nih.govnih.gov These simulations reveal that the binding process is not a simple lock-and-key mechanism but rather a dynamic interplay of conformational adjustments in both the ligand and the protein. nih.gov
| Methodology | Key Insights | Implications for Drug Design | Citations |
|---|---|---|---|
| MD Simulations and MM-PBSA | Revealed the dynamic nature of argatroban-thrombin binding and allowed for the calculation of binding free energies. | Provides a quantitative basis for designing analogs with improved binding affinity and selectivity. | nih.gov |
| Analysis of Diastereoisomers | The configuration at C21 determines the preferred conformation of the tetrahydroquinoline ring, impacting biological activity. | Emphasizes the importance of stereochemistry in drug design and the potential for developing single-isomer drugs. | researchgate.net |
| Interaction Energy Decomposition | Quantified the contributions of hydrogen bonds and van der Waals forces to the stability of the argatroban-thrombin complex. | Guides the modification of functional groups to enhance specific favorable interactions. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Argatroban Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For argatroban and its derivatives, QSAR models can predict the anticoagulant activity based on various molecular descriptors. ju.edu.jo These descriptors can be steric, electronic, or hydrophobic in nature.
By developing robust QSAR models, researchers can virtually screen and prioritize new argatroban derivatives for synthesis and testing, thereby accelerating the drug discovery process. ju.edu.joresearchgate.net These models can highlight the key structural features that are either beneficial or detrimental to the desired biological activity. For example, a 3D-QSAR model might indicate that a bulky substituent at a particular position on the argatroban scaffold would enhance binding to thrombin. The development of predictive QSAR models is a cost-effective strategy to guide the design of new anticoagulants with potentially improved efficacy and selectivity. ju.edu.jo
Network-Based Computational Schemes for Anticoagulant Activity Prediction
These computational approaches integrate multi-target docking data with network efficiency analysis to provide a more holistic prediction of anticoagulant activity. nih.govplos.org For the human clotting cascade, thrombin and factor Xa have been identified as the most critical enzymes, or "fragile" nodes, in the network. nih.govplos.org By simulating the effect of inhibiting these key nodes, researchers can better estimate the systemic anticoagulant effect of a compound. A network-based multi-target computational estimation method has been successfully applied to predict the anticoagulant activities of a series of argatroban intermediates. nih.govplos.org This systems biology approach offers a more powerful tool for drug discovery compared to traditional single-target virtual screening, especially for complex multifactorial diseases. oup.comnih.govplos.org
| Approach | Key Finding | Advantage over Traditional Methods | Citations |
|---|---|---|---|
| Network Efficiency Analysis | Identified thrombin and factor Xa as the most critical nodes in the coagulation cascade. | Provides a systemic view of drug action, accounting for the interconnectedness of biological pathways. | nih.govplos.org |
| Integrated Multi-Target Docking and Network Analysis | Successfully predicted the anticoagulant activities of argatroban intermediates. | Offers a more accurate prediction of in vivo efficacy by considering the drug's effect on the entire biological network. | nih.govplos.org |
Homology Modeling and Computational Screening for Novel Argatroban Targets
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure is not. nih.gov This method is particularly useful for identifying potential new targets for existing drugs like argatroban.
Through a combination of homology modeling and virtual screening, argatroban has been investigated as a potential inhibitor for targets beyond thrombin. nih.gov For example, in the context of COVID-19 research, homology modeling was used to build the structures of viral proteins, and subsequent virtual screening identified argatroban as a potential inhibitor of the viral 3-chymotrypsin-like protease and the transmembrane protease, serine-2 (TMPRSS2). nih.govacs.org These computational predictions, while requiring experimental validation, open up new avenues for drug repurposing and the exploration of argatroban's therapeutic potential in other diseases. nih.gov
Preclinical Pharmacological Investigations of Argatroban in Non Human Biological Systems
In Vitro and Ex Vivo Coagulation System Studies with Argatroban (B194362)
Argatroban's mechanism as a direct, selective, and reversible inhibitor of thrombin has been extensively characterized through in vitro and ex vivo studies. nih.govnih.gov Unlike heparin, its activity is independent of the cofactor antithrombin III and it can inhibit both free (soluble) and clot-associated thrombin. fda.govdrugbank.commdpi.com This section explores its effects on coagulation assays and its interaction with platelet functions in controlled laboratory settings.
Argatroban's influence on hemostasis is quantifiable through various standard coagulation assays. In vitro studies using primate plasma demonstrated that Argatroban produces a dose-dependent prolongation of clotting times. nih.gov Measurements using functional assays such as the activated partial thromboplastin (B12709170) time (aPTT), Heptest, and thrombin time (TT) confirm its anticoagulant effects. nih.gov The Ecarin Clotting Time (ECT) has also been identified as a useful method for monitoring Argatroban levels. nih.gov
Notably, the antithrombotic effects of Argatroban in some models were observed with only moderate changes to systemic coagulation parameters like thrombin time and aPTT. nih.govbohrium.com As a direct thrombin inhibitor, Argatroban can interfere with clot-based assays that rely on a thrombin-fibrinogen reaction, potentially causing factitious decreases in measured levels of fibrinogen and other coagulation factors. nih.gov
Table 1: Effect of Argatroban on Coagulation Assays in Preclinical In Vitro Systems
| Assay | Effect Observed | Species Studied | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | Primate | nih.gov |
| Thrombin Time (TT) | Dose-dependent prolongation | Primate | nih.gov |
| Heptest | Dose-dependent prolongation | Primate | nih.gov |
| Ecarin Clotting Time (ECT) | Dose-dependent prolongation | N/A | nih.gov |
| Fibrinogen (clot-based) | Potential for false decrease | N/A | nih.gov |
Thrombin is the most potent activator of platelets, and by directly inhibiting thrombin, Argatroban effectively modulates platelet aggregation. nih.govfda.gov Argatroban inhibits thrombin-mediated platelet activation and subsequent aggregation. fda.govmdpi.comnih.gov
Studies using rabbit gel-filtered platelets have investigated Argatroban's ability to inhibit platelet aggregation induced by different pathways. In one key study, researchers compared its inhibitory effects on aggregation induced directly by thrombin versus aggregation induced by the prothrombinase complex (Factor Xa + prothrombin). The study found that while Argatroban could inhibit both, a higher concentration was required to inhibit Factor Xa-induced aggregation, highlighting its specificity for thrombin. nih.gov This research suggests Argatroban is highly effective at inhibiting thrombin generation on the platelet surface. nih.gov Further studies have also confirmed Argatroban's capacity to inhibit collagen-induced platelet aggregation. nih.gov
Table 2: Inhibitory Concentration (IC50) of Argatroban on Platelet Aggregation in Rabbit Platelets
| Aggregation Inducer | Argatroban IC50 (nM) | Heparin IC50 (nM) | Reference |
| Thrombin | 30 - 50 | 7 - 10 | nih.gov |
| Factor Xa + Prothrombin | 250 | 900 | nih.gov |
In Vivo Studies of Argatroban in Animal Models of Thrombosis and Coagulation
The antithrombotic efficacy of Argatroban has been validated in a variety of animal models designed to simulate different types of thrombosis, including venous, arterial, and microvascular.
Researchers have employed several well-established animal models to assess the antithrombotic action of Argatroban. In rats, these have included:
Venous Thrombosis Model : Thrombus formation is induced in the abdominal vena cava by a combination of thromboplastin injection and stasis. nih.govbohrium.com
Arterio-venous (A-V) Shunt Model : This model represents a 'mixed' arterial-venous thrombus formed on a silk thread within an extracorporeal shunt. nih.govbohrium.com
Arterial Thrombosis Model : An occlusive thrombus is generated in the carotid artery through electrical stimulation. nih.govbohrium.com
Cerebral Thrombosis Models : To simulate stroke, various models have been used in rats, including the distal middle cerebral artery occlusion model, where a thrombus is induced photochemically. nih.gov
Zebrafish models, using arachidonic acid to induce thrombosis, have also been utilized to assess the in vivo antithrombotic activity of various compounds. frontiersin.org
Across these diverse models, Argatroban has consistently demonstrated potent antithrombotic efficacy.
In rat models of venous, mixed, and arterial thrombosis, Argatroban dose-dependently prevented thrombus formation. nih.govbohrium.com When administered as a continuous intravenous infusion, its potency was comparable to heparin on a weight basis in venous and arterial models. nih.gov
Table 3: Antithrombotic Efficacy (ED50) of Argatroban vs. Heparin in Rat Thrombosis Models
| Model Type | Administration | Argatroban ED50 | Heparin ED50 | Reference |
| Venous Thrombosis | IV Bolus | 125 µg/kg | 42 µg/kg | nih.gov |
| Venous Thrombosis | IV Infusion | 1.5 µg/kg/min | 1.2 µg/kg/min | nih.gov |
| A-V Shunt | IV Bolus | 0.6 mg/kg | 0.04 mg/kg | nih.gov |
| A-V Shunt | IV Infusion | 6 µg/kg/min | 3 µg/kg/min | nih.gov |
| *ED50 is the dose required to reduce thrombus weight by 50% compared to control. |
In a rat model of acute cerebral thrombosis, Argatroban administered after thrombus formation successfully reduced infarct size, lessened neurologic deficits, and decreased the generation of microthrombi. nih.gov It was suggested that Argatroban exerts these neuroprotective effects by maintaining blood vessel patency in the ischemic penumbra. nih.gov Furthermore, in animal models of chronic liver disease, anticoagulant therapies including Argatroban have shown potential in preventing fibrogenesis. nih.gov
Pharmacokinetic Profiling of Argatroban in Animal Species
The pharmacokinetic properties of Argatroban have been characterized in several animal species, revealing important details about its distribution, metabolism, and elimination.
Studies in primates following an intravenous bolus injection showed that Argatroban exhibits complex pharmacokinetics. nih.gov A rapid initial decline in plasma concentration was observed, with less than 20% of the administered dose recovered in plasma within 5 minutes. nih.gov This suggests a significant endogenous uptake by vascular or other tissue sites. The elimination half-life in this acute setting was less than 20 minutes, and metabolic conversion to its primary metabolite, M1, was relatively low. nih.gov
In pigs, the pharmacokinetic profile was assessed after subcutaneous administration using two different formulations. A formulation containing sorbitol and ethanol (B145695) resulted in a slow absorption phase and long-lasting plasma levels, which was attributed to the formation of a temporary crystalline depot at the injection site. nih.govresearchgate.net In contrast, a saline-based formulation showed a more rapid absorption phase and a shorter elimination half-life. nih.govresearchgate.net Species-specific differences in sensitivity to Argatroban have also been noted, with primates showing a greater anticoagulant response for a given plasma concentration compared to dogs. researchgate.net
Table 4: Pharmacokinetic Parameters of Subcutaneous Argatroban in Pigs
| Formulation | Cmax (ng/mL) | tmax (h) | Elimination Half-life (h) | Reference |
| Saline-based | ~120 | ~2 | ~4.5 | nih.gov |
| Sorbitol/Ethanol-based | ~60 | ~8 | ~10 | nih.gov |
| Values are approximate based on graphical data from the source for a specific dose. |
Absorption and Distribution Characteristics
The distribution of argatroban has been characterized in several non-human species, revealing details about its dissemination and binding within biological systems.
In a study involving pigs receiving a subcutaneous administration of argatroban, a slow absorption phase was observed when the compound was formulated with sorbitol/ethanol, leading to long-lasting plasma levels. nih.gov In contrast, a saline-dissolved formulation resulted in a more rapid absorption phase. nih.gov The maximum plasma concentration (Cmax) and the area under the curve (AUC) demonstrated dose-dependent increases with the sorbitol/ethanol formulation. nih.gov
Pharmacokinetic studies in dogs and primates using a subcutaneous mixed micellar formulation showed that the duration of action was dose-dependent, lasting approximately 6 hours in dogs. researchgate.net In dogs, this specific formulation led to a significantly increased plasma half-life and mean residence time. researchgate.net
A study in rats investigated the pharmacokinetic profile of intravenously administered argatroban. researchgate.net In hepatectomized rats, an increase in the area under the curve (AUC) and distribution half-life was noted, underscoring the liver's role in its disposition. researchgate.net
Table 1: Select Pharmacokinetic Parameters of Argatroban in Non-Human Species
| Species | Formulation/Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Pig | 0.5 mg/kg Subcutaneous (Saline) | Elimination Half-life (t½) | 4.38 ± 0.43 h | nih.gov |
| Pig | 0.5 mg/kg Subcutaneous (Sorbitol/Ethanol) | Elimination Half-life (t½) | 14.46 ± 3.91 h | nih.gov |
| Rat | 2 mg/kg Intravenous | Distribution Half-life (t½α) | 0.04 ± 0.01 h | researchgate.net |
| Rat | 2 mg/kg Intravenous | Elimination Half-life (t½β) | 0.51 ± 0.04 h | researchgate.net |
| Rat | 2 mg/kg Intravenous | Area Under Curve (AUC) | 1.13 ± 0.04 µg·h/mL | researchgate.net |
Note: Parameters may vary significantly based on the formulation and route of administration.
Metabolic Pathways and Metabolite Activity
The metabolism of argatroban primarily occurs in the liver. In vitro studies using human liver microsomes have identified the main metabolic pathway as the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring. This process, catalyzed by cytochrome P450 enzymes CYP3A4/5, results in the formation of four known metabolites (M1, M2, M3, and M4).
Elimination Kinetics
Preclinical studies have established that argatroban is eliminated predominantly via the liver. Investigations in rat models confirm that the liver is the principal organ for elimination. researchgate.net In a study comparing normal rats with hepatectomized (liver-removed) rats, the elimination half-life increased substantially in the hepatectomized group, confirming hepatic clearance as the primary route. researchgate.net
The primary route of excretion is through the feces, which is presumed to occur via biliary secretion. This is supported by the significant impact of hepatectomy on the drug's clearance. researchgate.net Renal clearance plays a minor role in the elimination of the parent compound. The elimination half-life in rats following intravenous administration was determined to be approximately 0.51 hours. researchgate.net In pigs receiving a subcutaneous saline formulation, the elimination half-life was observed to be around 4.38 hours. nih.gov
Investigative Studies of Argatroban's Molecular Interactions Beyond Thrombin in Non-Human Systems
While argatroban is a highly selective direct thrombin inhibitor, investigations in non-human systems have revealed molecular interactions beyond this primary target.
At therapeutic concentrations, argatroban demonstrates high selectivity for thrombin and exhibits little to no inhibitory effect on related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein.
Beyond its role in coagulation, studies in animal models have suggested that argatroban possesses anti-inflammatory and antiviral properties. nih.gov In a mouse model of human metapneumovirus infection, administration of argatroban was found to significantly reduce mortality, weight loss, viral load, and lung inflammation. nih.gov This effect was accompanied by a reduction in thrombin generation and leukocyte recruitment. nih.gov
Furthermore, argatroban has demonstrated anti-inflammatory effects in a rat model of fibrosis, where it reduced the expression of several key signaling molecules involved in inflammation and apoptosis. It was also found to decrease the production of pro-inflammatory chemokines in cultured rat glomerular epithelial cells. Argatroban was also shown to be non-genotoxic in a battery of tests and had no effect on the fertility or reproductive function of male and female rats. nih.gov
Emerging Research Directions and Unexplored Avenues for Argatroban Investigation
Development of Advanced Analytical Techniques for Argatroban (B194362) Stereoisomers
Argatroban is characterized by the presence of multiple asymmetric carbons, leading to stereoisomers. Specifically, it exists as a mixture of R and S stereoisomers at the C21 position, typically in a ratio of approximately 65:35 rxlist.comnewdrugapprovals.orgpfizermedicalinformation.comhemonc.org. Understanding and quantifying these individual stereoisomers is critical, as they can exhibit differing pharmacological activities and physicochemical properties nih.gov. Consequently, the development of sophisticated analytical techniques for their separation and analysis is an important area of research.
Other chromatographic techniques, including gas chromatography (GC), thin-layer chromatography (TLC), and supercritical fluid chromatography (SFC), are also employed for chiral separations nih.govwvu.eduresearchgate.net. Additionally, capillary electrophoresis (CE) offers high separation efficiency and rapid analysis, serving as a valuable alternative for chiral drug analysis nih.govwvu.edu. These advanced techniques are crucial for quality assurance, enabling precise quantification of enantiomeric content and ensuring the purity and consistency of pharmaceutical formulations nih.gov.
| Analytical Technique | Column Type / Stationary Phase | Mobile Phase Components | Detection Method | Key Improvement / Focus |
| Chiral HPLC | YMC chiralart cellulose-SC | Methanol, Acetonitrile, Dichloromethane, Trifluoroacetic Acid, Triethylamine | UV/PDA (259 nm) | Reduced run time, improved resolution of stereoisomers |
| Chiral HPLC | Various CSPs | Varied (e.g., cellulose, amylose) | UV/PDA, MS | Enantiomer separation for purity assessment |
| Capillary Electrophoresis (CE) | N/A (uses chiral selectors) | Varied | UV, MS | High separation efficiency, rapid analysis |
Novel Applications of Argatroban in Translational Research Models
Beyond its established anticoagulant roles, Argatroban is being investigated for novel therapeutic applications across various disease models, leveraging its multifaceted pharmacological properties.
In the context of cerebrovascular diseases, preclinical studies using rat models of acute ischemic stroke (AIS) have shown Argatroban's efficacy in reducing infarct size, enhancing blood flow to the ischemic penumbra, and mitigating neurological deficits ahajournals.orgnih.gov. Research suggests that timely administration of Argatroban post-ischemia can powerfully ameliorate infarction and associated behavioral deficits researchgate.net. Its synergistic use with thrombolytic agents has also shown promise in improving arterial recanalization and preventing reocclusion without a significant increase in hemorrhagic complications mdpi.com.
Argatroban's potential in neurological injury is also being explored in spinal cord injury (SCI) models. Studies indicate that Argatroban administration can promote neurological recovery in SCI rat models. Mechanistically, this effect is associated with the inhibition of the PAR1/JAK2/STAT3 signaling pathway, leading to reduced thrombin expression and activity within the injured spinal cord and a decrease in astrogliosis nih.gov.
Emerging research highlights Argatroban's potential in oncology. In preclinical glioma models, Argatroban treatment has demonstrated a reduction in tumor mass, improvement in neurological deficits, and prolonged survival times, suggesting that thrombin plays a critical role in glioma progression that can be targeted by Argatroban researchgate.net. Furthermore, Argatroban has been observed to reduce melanoma metastases by inhibiting cell migration and shows promise in pancreatic tumor models by disrupting the E2F1:MTA1 complex, which in turn inhibits HAS2 and reduces cellular invasion researchgate.net. Computational screening and experimental validation have also identified Argatroban as a potential lipid-lowering agent, showing improvements in blood lipid parameters in animal models and interacting with targets such as Coagulation Factor X researchgate.net.
| Translational Model | Disease Area / Condition | Key Observed Effect(s) | Supporting Research |
| Rat Ischemic Stroke Model | Cerebrovascular Disease | Reduced infarct size, improved cerebral blood flow, mitigated neurological deficits | ahajournals.orgnih.govresearchgate.netmdpi.com |
| Rat Spinal Cord Injury Model | Neurological Injury | Promoted neurological recovery, reduced thrombin activity, decreased astrogliosis | nih.gov |
| Glioma Models (Rat C6, F98) | Oncology | Reduced tumor mass, improved survival time | researchgate.net |
| Melanoma Metastasis Model | Oncology | Reduced metastasis by inhibiting cell migration | researchgate.net |
| Pancreatic Tumor Model | Oncology | Disrupted E2F1:MTA1 complex, reduced invasion | researchgate.net |
| Animal Models (General) | Metabolic Disease | Improved blood lipid parameters (identified via ML/experimental validation) | researchgate.net |
Integration of Omics Data for Systems-Level Understanding of Argatroban Action
To achieve a comprehensive, systems-level understanding of Argatroban's diverse effects, integrating omics data, such as transcriptomics, proteomics, and metabolomics, is essential. These approaches can reveal downstream cellular responses and pathways influenced by Argatroban beyond its direct inhibition of thrombin.
Transcriptomic analysis, particularly RNA sequencing (RNA-seq), has been employed to investigate Argatroban's impact in spinal cord injury (SCI) models. This analysis identified several biological processes and pathways affected by Argatroban. Enriched pathways included defense response to virus, innate immune response, positive regulation of TNF production, and cytokine-mediated signaling pathways. Furthermore, KEGG pathway analysis indicated Argatroban's influence on the chemokine signaling pathway, cytokine-cytokine receptor interaction, JAK/STAT signaling pathway, cell adhesion molecules, and the Toll-like receptor (TLR) signaling pathway nih.gov.
A significant finding from this transcriptomic data was the observed downregulation of STAT3 phosphorylation by Argatroban. This suggests that the JAK/STAT signaling pathway is a critical mediator of Argatroban's effects in the SCI context, as the JAK2/STAT3 pathway is known to regulate glial scar formation nih.gov. This observation extends the understanding of Argatroban's action beyond anticoagulation, indicating potential roles in modulating inflammatory and cellular response mechanisms.
While specific studies integrating proteomics or metabolomics with Argatroban are less detailed in the provided literature, the potential for such integration is substantial. Proteomic studies could identify changes in protein expression, revealing novel targets or pathways affected by Argatroban. Metabolomic analyses could elucidate alterations in metabolic profiles, offering insights into cellular energy status or the impact of Argatroban on various biochemical processes. Combining these omics datasets with computational network analysis could construct a holistic systems-level model of Argatroban's action, potentially uncovering previously unrecognized therapeutic targets or mechanisms of effect in various disease states, including its suggested roles in modulating inflammatory and thrombotic cytokines nih.gov.
| Omics Data Type | Biological Pathways / Processes Identified | Key Molecular Target / Pathway | Supporting Research |
| Transcriptomics (RNA-seq) | Defense response, Innate immunity, TNF production, Cytokine signaling, Chemokine signaling, JAK/STAT signaling, Cell adhesion molecules, TLR signaling | JAK/STAT pathway (STAT3 phosphorylation) | nih.gov |
Computational and Experimental Synergy in Next-Generation Argatroban Analog Design
The development of next-generation Argatroban analogs with enhanced potency, selectivity, and improved safety profiles hinges on the synergistic integration of computational modeling and experimental validation. This combined approach facilitates the rational design of molecules optimized for target interaction.
Computational methodologies, including molecular docking and dynamics simulations, are pivotal in predicting the binding affinities and interaction patterns of potential analogs with targets such as thrombin or other relevant proteins like Coagulation Factor X researchgate.netnih.gov. Structure-based pharmacophore modeling aids in identifying critical structural features necessary for potent inhibition, thereby guiding the design process researchgate.netbiorxiv.org. For instance, computational chemistry and modeling studies have been instrumental in analyzing the structural distinctions between Argatroban's stereoisomers, providing valuable insights for the development of individual epimers or superior analogs nih.gov. Genetic algorithms and virtual screening are employed to identify promising candidate molecules from extensive chemical libraries nih.gov.
Following computational design, synthesized compounds undergo rigorous experimental validation. This typically involves in vitro assays to ascertain thrombin inhibitory activity, often quantified by IC50 values or through thrombin generation tests performed in plasma nih.gov. These assays enable precise measurement of antithrombotic potency. Moreover, in vivo studies utilizing animal models are crucial for evaluating efficacy and safety, such as assessing antithrombotic effects in thrombosis models and evaluating bleeding risk nih.govresearchgate.net. Research into next-generation direct thrombin inhibitors (DTIs) derived from natural sources, for example, has demonstrated the potential to achieve significantly higher potency (e.g., Ki values in the picomolar range) and a broader therapeutic index, indicating reduced bleeding complications compared to existing agents researchgate.net.
Q & A
Q. How can researchers design blinded studies to mitigate bias in this compound’s efficacy evaluations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
